molecular formula C23H15F3N2O3S B4298126 6,7-dimethyl-2-((Z)-1-{5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one

6,7-dimethyl-2-((Z)-1-{5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one

Cat. No.: B4298126
M. Wt: 456.4 g/mol
InChI Key: YONXBTZDWFEPRQ-JAIQZWGSSA-N
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Description

6,7-dimethyl-2-((Z)-1-{5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound that belongs to the class of thiazolobenzimidazoles This compound is characterized by its unique structure, which includes a trifluoromethoxyphenyl group, a furan ring, and a thiazolobenzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-2-((Z)-1-{5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves multi-step organic reactions. One common approach is the condensation of 4-(trifluoromethoxy)benzaldehyde with 2-furylmethylamine to form an intermediate Schiff base. This intermediate is then cyclized with 6,7-dimethyl-1,3-thiazolo[3,2-a]benzimidazole under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline production and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethyl-2-((Z)-1-{5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated solvents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

6,7-dimethyl-2-((Z)-1-{5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6,7-dimethyl-2-((Z)-1-{5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like benzimidazole and its derivatives share structural similarities and may exhibit similar biological activities.

    Thiazole derivatives: Thiazole-based compounds also share structural features and may have comparable chemical properties.

Uniqueness

6,7-dimethyl-2-((Z)-1-{5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is unique due to its specific combination of functional groups and its potential for diverse applications. Its trifluoromethoxyphenyl group and thiazolobenzimidazole core contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

(2Z)-6,7-dimethyl-2-[[5-[4-(trifluoromethoxy)phenyl]furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N2O3S/c1-12-9-17-18(10-13(12)2)28-21(29)20(32-22(28)27-17)11-16-7-8-19(30-16)14-3-5-15(6-4-14)31-23(24,25)26/h3-11H,1-2H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONXBTZDWFEPRQ-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)OC(F)(F)F)SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)OC(F)(F)F)/SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-dimethyl-2-((Z)-1-{5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
Reactant of Route 2
Reactant of Route 2
6,7-dimethyl-2-((Z)-1-{5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
Reactant of Route 3
Reactant of Route 3
6,7-dimethyl-2-((Z)-1-{5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
Reactant of Route 4
Reactant of Route 4
6,7-dimethyl-2-((Z)-1-{5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
Reactant of Route 5
Reactant of Route 5
6,7-dimethyl-2-((Z)-1-{5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
Reactant of Route 6
Reactant of Route 6
6,7-dimethyl-2-((Z)-1-{5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one

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